2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone 2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Brand Name: Vulcanchem
CAS No.: 898756-90-6
VCID: VC7824237
InChI: InChI=1S/C17H22Cl2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)13-8-7-12(18)9-14(13)19/h7-9,16H,3-6,10-11H2,1-2H3
SMILES: CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Molecular Formula: C17H22Cl2O3
Molecular Weight: 345.3 g/mol

2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

CAS No.: 898756-90-6

Cat. No.: VC7824237

Molecular Formula: C17H22Cl2O3

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone - 898756-90-6

Specification

CAS No. 898756-90-6
Molecular Formula C17H22Cl2O3
Molecular Weight 345.3 g/mol
IUPAC Name 1-(2,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Standard InChI InChI=1S/C17H22Cl2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)13-8-7-12(18)9-14(13)19/h7-9,16H,3-6,10-11H2,1-2H3
Standard InChI Key YWTXTEWIMMQILD-UHFFFAOYSA-N
SMILES CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Canonical SMILES CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)Cl)Cl)C

Introduction

Structural Characteristics and Molecular Identification

Core Structural Features

2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone consists of a pentan-1-one chain (valerophenone) substituted at the fifth carbon with a 5,5-dimethyl-1,3-dioxane ring. The aromatic phenyl group at the ketone terminus bears chlorine atoms at the 2' and 4' positions, conferring electronic asymmetry. The dioxane ring adopts a chair conformation, stabilized by the geminal dimethyl groups at C5, which restrict ring puckering dynamics .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
IUPAC Name1-(2,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-onePubChem
CAS Number898756-90-6PubChem , ChemicalBook
Molecular FormulaC₁₇H₂₂Cl₂O₃PubChem
SMILESCC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)Cl)Cl)CPubChem
InChIKeyYWTXTEWIMMQILD-UHFFFAOYSA-NPubChem

Spectroscopic and Stereochemical Considerations

The compound’s 3D conformation reveals a staggered arrangement of the dioxane ring relative to the phenyl group, minimizing steric clashes between the dimethyl substituents and chlorinated aromatic system . Computational models predict strong infrared absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,250–1,100 cm⁻¹ (C-O-C ether vibrations) . Nuclear magnetic resonance (NMR) simulations suggest distinct diastereotopic proton environments in the dioxane ring due to restricted rotation .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible routes:

  • Friedel-Crafts Acylation: Reaction of 2,4-dichlorobenzene with δ-chlorovaleryl chloride in the presence of Lewis acids like AlCl₃, followed by nucleophilic substitution with 5,5-dimethyl-1,3-dioxan-2-ol.

  • Grignard Addition: Coupling of a preformed 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentylmagnesium bromide with 2,4-dichlorobenzonitrile, followed by hydrolysis to the ketone.

The absence of hydrogen bond donors (HBD = 0) and moderate rotatable bond count (6) indicate favorable synthetic accessibility .

Table 2: Computed Physicochemical Properties

PropertyValueImplications
XLogP3-AA4.7High lipophilicity; membrane-permeable
Topological Polar Surface Area35.5 ŲLimited solubility in polar solvents
Rotatable Bond Count6Conformational flexibility
Heavy Atom Count22Moderate molecular complexity

The electron-withdrawing chlorine substituents activate the ketone toward nucleophilic attack, while the dioxane ring may participate in acid-catalyzed ring-opening reactions. Oxidative stability is expected under ambient conditions due to the absence of readily oxidizable functional groups .

Research Gaps and Future Directions

Despite thorough characterization of molecular properties, significant knowledge gaps persist:

  • Experimental Validation: Published spectral data (NMR, IR) are lacking, hindering analytical method development.

  • Biological Activity: No screening data against therapeutic targets or pest species exists in public databases.

  • Process Chemistry: Scalable synthesis routes remain undisclosed, limiting industrial adoption.

Priority research areas include:

  • Structure-activity relationship (SAR) studies to optimize bioactivity

  • Development of crystalline polymorphs for enhanced formulation stability

  • Ecotoxicological profiling to assess environmental risks

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